

Physicochemical properties of 2-(o-tolyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methylphenyl)pyrrolidine

Cat. No.: B153983

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of 2-(o-tolyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(o-tolyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent structural motif in numerous natural products and pharmacologically active agents, making its derivatives, such as 2-(o-tolyl)pyrrolidine, valuable subjects of research.^{[1][2][3]} This document is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics.

Chemical Identity and Core Properties

2-(o-tolyl)pyrrolidine, also known as **2-(2-methylphenyl)pyrrolidine**, is a secondary amine featuring a pyrrolidine ring substituted at the 2-position with an o-tolyl group.

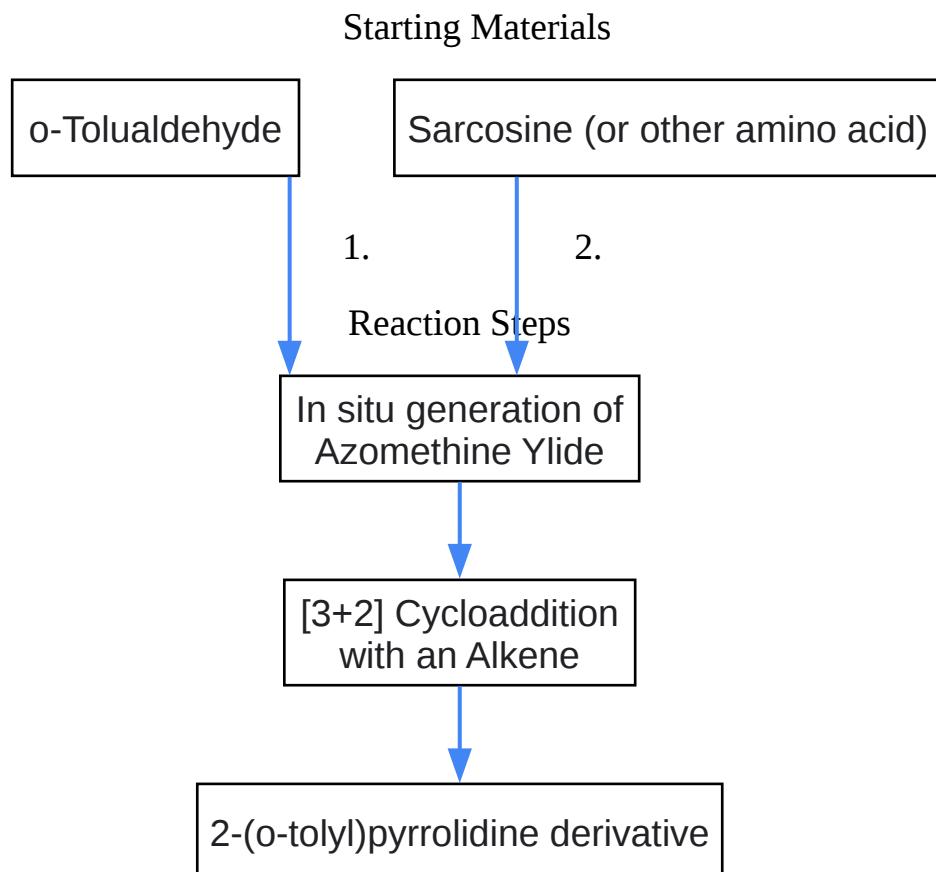
Table 1: Core Identifiers and Properties of 2-(o-tolyl)pyrrolidine and its Hydrochloride Salt

Property	2-(o-tolyl)pyrrolidine (Free Base)	2-(o-tolyl)pyrrolidine Hydrochloride
Molecular Formula	C ₁₁ H ₁₅ N	C ₁₁ H ₁₆ ClN
Molecular Weight	161.24 g/mol	197.70 g/mol
CAS Registry Number	129540-23-4	1228878-85-0

Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of 2-(o-tolyl)pyrrolidine


Property	Value	Remarks
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	~10.01	Estimated based on the pKa of the constitutional isomer α -(p-tolyl)pyrrolidine. The basicity is conferred by the secondary amine in the pyrrolidine ring. ^[2]
Solubility	Data not available	As a secondary amine, solubility is expected to be pH-dependent, with increased solubility in acidic aqueous solutions due to salt formation. It is anticipated to be soluble in various organic solvents.

Synthesis and Experimental Protocols

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methodologies available. These approaches can be broadly categorized into the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold.[\[2\]](#)[\[4\]](#)

While a specific, detailed experimental protocol for the synthesis of 2-(o-tolyl)pyrrolidine is not readily available in the searched literature, a general synthetic approach can be conceptualized. One common strategy involves the [3+2] cycloaddition of an azomethine ylide with an appropriate alkene.

Below is a generalized workflow for a potential synthetic route.

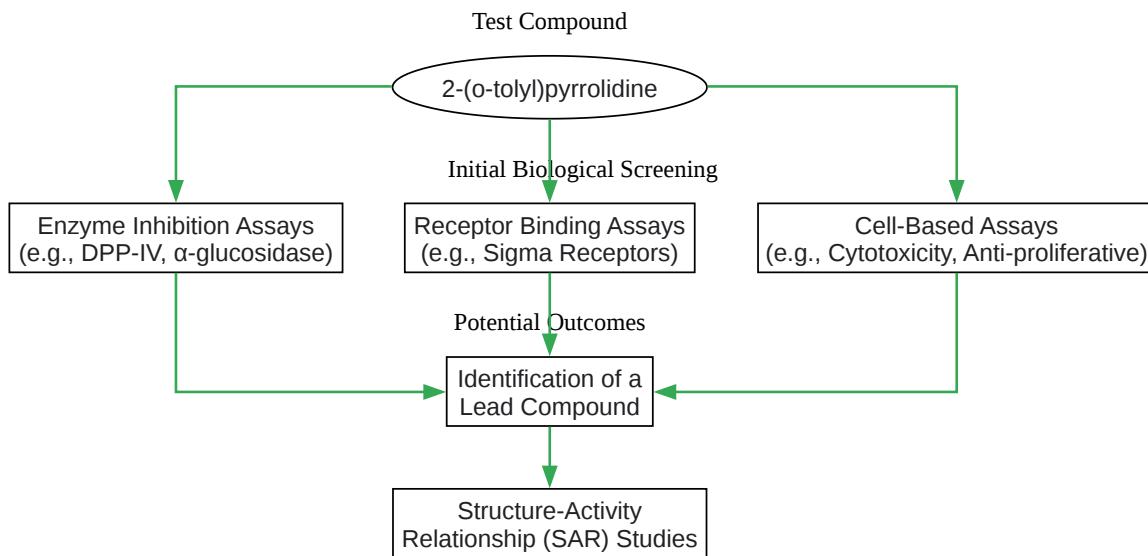
[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for the synthesis of a 2-(o-tolyl)pyrrolidine derivative via a [3+2] cycloaddition reaction. This represents a common strategy for constructing the pyrrolidine ring.

A detailed experimental protocol would require optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, to achieve a satisfactory yield and purity of the final product.

Analytical Characterization

The structural confirmation and purity assessment of 2-(o-tolyl)pyrrolidine would typically involve a combination of standard analytical techniques:


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential for elucidating the chemical structure and confirming the connectivity of the atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Biological Activity and Potential Applications

The pyrrolidine ring is a key component in a wide array of biologically active molecules, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[\[1\]](#)[\[2\]](#) [\[3\]](#) The specific biological activity of 2-(o-tolyl)pyrrolidine has not been extensively reported in the available literature. However, based on the activities of related compounds, it could be a candidate for investigation in several therapeutic areas.

Potential areas for biological evaluation of 2-(o-tolyl)pyrrolidine could include its interaction with various enzymes and receptors. For instance, many pyrrolidine derivatives have been shown to be inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), α -glucosidase, and DNA gyrase.[\[3\]](#) Others have demonstrated affinity for receptors like the sigma receptors.

The following diagram illustrates a hypothetical workflow for the initial biological screening of a novel pyrrolidine derivative like 2-(o-tolyl)pyrrolidine.

[Click to download full resolution via product page](#)

Figure 2: A conceptual workflow for the biological evaluation of 2-(o-tolyl)pyrrolidine, starting from initial screening to the identification of a potential lead compound for further development.

Conclusion

2-(o-tolyl)pyrrolidine represents a molecule of interest within the broader class of pharmacologically relevant pyrrolidine derivatives. While comprehensive experimental data on its physicochemical properties and specific biological activities are not yet widely available, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a scaffold in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [Physicochemical properties of 2-(o-tolyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153983#physicochemical-properties-of-2-o-tolyl-pyrrolidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com